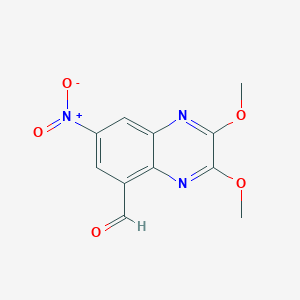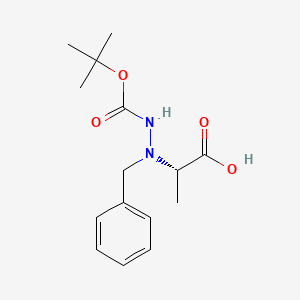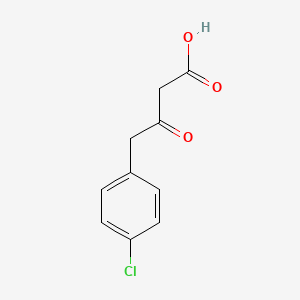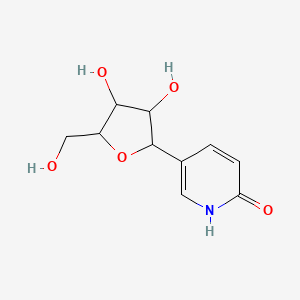![molecular formula C23H23NO4 B3112258 Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylicacid (mixture of isomers) CAS No. 188751-57-7](/img/structure/B3112258.png)
Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylicacid (mixture of isomers)
Übersicht
Beschreibung
Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylicacid (mixture of isomers) is a chemical compound used for proteomics research . It has a molecular weight of 377.44 .
Physical And Chemical Properties Analysis
The molecular weight of Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylicacid (mixture of isomers) is 377.44 . Additional physical and chemical properties were not found in the web search results.Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Solid-Phase Chemistry
Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, as part of the broader family of Fmoc-protected amino acids, plays a crucial role in peptide synthesis, particularly in solid-phase synthesis. This method leverages the Fmoc (9-fluorenylmethoxycarbonyl) group for the temporary protection of the amino groups, facilitating the sequential addition of amino acids to the growing peptide chain. This strategy is evident in the synthesis of peptide alcohols via the Fmoc strategy, utilizing bifunctional linkers for solid-phase synthesis, as demonstrated in the synthesis of Octreotide (Hsieh, Wu, & Chen, 1998).
Biomedical Applications
The Fmoc group, when attached to amino acids and peptides, enhances their self-assembly capabilities due to the inherent hydrophobicity and aromaticity of the Fmoc moiety. This feature is leveraged in the development of functional materials for biomedical applications, including cell cultivation, bio-templating, and drug delivery systems. The unique self-organization properties of Fmoc-modified amino acids and peptides are crucial for these applications, as they facilitate the formation of structured and functional biomaterials (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Supramolecular Chemistry
The ability of Fmoc-protected amino acids to self-assemble into higher-order structures is also exploited in the field of supramolecular chemistry. For instance, supramolecular hydrogels based on Fmoc-functionalized amino acids are used in the biomedical field for their biocompatible and biodegradable properties. These materials can serve as scaffolds for tissue engineering or as matrices for drug delivery, illustrating the versatility of Fmoc-protected amino acids in creating functional and dynamic biomaterials (Croitoriu, Nita, Rusu, Cimponeriu, & Chiriac, 2021).
Analytical Chemistry
In analytical chemistry, the derivatization of amino acids with Fmoc chloride (FMOC-Cl) allows for the selective determination of secondary amino acids. This method involves the removal of primary amino acids followed by the fluorescence labeling of secondary amino acids with FMOC-Cl, enabling their detection and quantification in complex biological matrices. This technique underscores the utility of Fmoc chemistry in enhancing the analytical capabilities for studying amino acid composition and dynamics in various samples (Einarsson, 1985).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is a derivative of the amino acid glycine , suggesting that it may interact with proteins or enzymes that recognize or process glycine.
Mode of Action
As a glycine derivative , it may mimic the structure of glycine and interact with glycine receptors or enzymes that metabolize glycine
Biochemical Pathways
Given its structural similarity to glycine , it may be involved in pathways where glycine plays a role, such as the synthesis of proteins, purines, and glutathione. The downstream effects of these interactions would depend on the specific context and require further investigation.
Result of Action
As a glycine derivative , it may have effects similar to those of glycine, which include neurotransmission, antioxidation, and protein synthesis, among others.
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23(12-14-9-10-15(23)11-14)24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSJQWJNLQURMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301131499 | |
| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188751-57-7 | |
| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188751-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



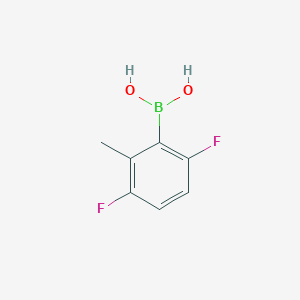


![1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol](/img/structure/B3112204.png)
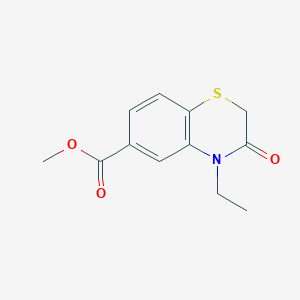
![Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B3112213.png)


